molecular formula C33H29FN6O4S2 B11455692 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B11455692
M. Wt: 656.8 g/mol
InChI Key: ASSZMOKIRLDIEX-UHFFFAOYSA-N
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Description

“N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a triazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the Fluorophenyl and Thiophene Groups: The fluorophenyl and thiophene groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.

    Attachment of the Sulfanyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.

    Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, it may inhibit an enzyme by binding to its active site, or it may interact with a receptor to modulate its activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-({2-[5-(4-CHLOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE
  • N-{[5-({2-[5-(4-METHYLPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE

Uniqueness

The uniqueness of “N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-METHOXYBENZAMIDE” lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C33H29FN6O4S2

Molecular Weight

656.8 g/mol

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C33H29FN6O4S2/c1-43-24-15-11-22(12-16-24)32(42)35-19-30-36-37-33(39(30)26-6-3-4-7-28(26)44-2)46-20-31(41)40-27(21-9-13-23(34)14-10-21)18-25(38-40)29-8-5-17-45-29/h3-17,27H,18-20H2,1-2H3,(H,35,42)

InChI Key

ASSZMOKIRLDIEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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